methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate” is a chemical compound with the molecular formula C23H19ClN4O3 . It is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyridazine ring, a benzoate group, and a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups and rings. The core structure is a pyrazolo[3,4-d]pyridazine ring, which is a bicyclic system containing two nitrogen atoms . Attached to this core structure are a 3-chlorophenyl group, a cyclopropyl group, and a benzoate group . The exact three-dimensional structure and conformation would depend on the specific spatial arrangement of these groups, which is not provided in the retrieved sources.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the retrieved sources .
Scientific Research Applications
Synthesis and Molecular Docking Study
Researchers have explored the synthesis of novel biologically potent heterocyclic compounds, which include molecules similar in structure to the query compound, for their anticancer and antimicrobial activities. These compounds have been evaluated for their potential in overcoming microbial resistance to pharmaceutical drugs, indicating their significance in drug discovery research (Katariya, Vennapu, & Shah, 2021).
Heterocyclic System Synthesis
Another research focus has been on the use of similar compounds in the synthesis of heterocyclic systems. This includes the transformation into derivatives of pyrrole, pyridazinones, and oxazinones, showcasing the compound's utility in creating diverse chemical structures with potential biological activities (Stanovnik, Uršič, Bevk, Toplak, Grošelj, Meden, & Svete, 2006).
Antioxidant Properties and DFT Calculations
In a study focused on the synthesis, characterization, and evaluation of a novel pyrazole derivative, researchers have demonstrated the compound's antioxidant properties through various in vitro assays. This includes detailed computational DFT calculations to understand its molecular structure and reactivity, highlighting its potential as a candidate for further pharmacological studies (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).
Molecular Docking and In Vitro Screening
Another area of research involves molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These studies are essential for identifying compounds with potential biological activities, such as antimicrobial or anticancer properties, through computational and experimental methods (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Safety and Hazards
Future Directions
Given the diverse pharmacological activities of pyrazole derivatives , this compound could potentially be explored for its biological activities. Future research could involve in vitro and in vivo studies to evaluate its pharmacological effects, toxicity, and therapeutic potential. Additionally, further studies could be conducted to optimize its synthesis and characterize its physical and chemical properties.
Mechanism of Action
Target of Action
The primary target of the compound methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is an important regulatory factor in the necroptosis signaling pathway .
Mode of Action
This compound interacts with RIPK1, inhibiting its activity. This interaction results in the suppression of the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1. This inhibition can prevent the downstream effects of this pathway, which include inflammation and cell death .
Pharmacokinetics
It is known that the compound has acceptable pharmacokinetic properties, with an oral bioavailability of 5955% .
Result of Action
The result of the action of this compound is the inhibition of necroptosis, a form of programmed cell death. This can potentially reduce inflammation and other symptoms associated with diseases that involve necroptosis .
Properties
IUPAC Name |
methyl 4-[[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-31-23(30)16-7-5-14(6-8-16)13-27-22(29)21-19(20(26-27)15-9-10-15)12-25-28(21)18-4-2-3-17(24)11-18/h2-8,11-12,15H,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQKSHZSYDBAPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.